molecular formula C9H9N3O B154764 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 1750-78-3

5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B154764
CAS No.: 1750-78-3
M. Wt: 175.19 g/mol
InChI Key: FOBZVVKLLZAFGN-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the oxadiazole family. This compound is of significant interest due to its diverse biological activities and potential applications in various fields such as pharmaceuticals, agriculture, and materials science. The oxadiazole ring system is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine typically involves the electrochemical oxidation of semicarbazone at a platinum electrode. The reaction is carried out in acetonitrile using lithium perchlorate as a supporting electrolyte. The semicarbazone is prepared by reacting semicarbazide hydrochloride with an aldehyde in the presence of sodium acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the electrochemical synthesis method offers several advantages, including enhanced reaction rates, higher yields of pure products, better selectivity, and eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under controlled conditions to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring acts as an electrophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, while its anticancer activity is linked to the inhibition of specific signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

  • 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole
  • 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
  • 5-(2-Methylphenyl)-1,2,4-oxadiazole

Comparison: Compared to other similar compounds, 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct biological and chemical properties. For instance, the presence of the 2-methylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-4-2-3-5-7(6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBZVVKLLZAFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169922
Record name 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1750-78-3
Record name 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine
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